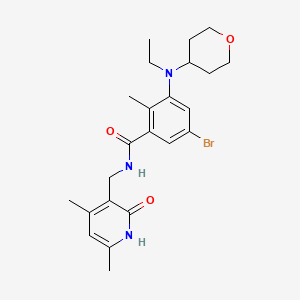

5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide

Overview

Description

5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H30BrN3O3 and its molecular weight is 476.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C23H30BrN3O3

Molecular Weight: 476.41 g/mol

CAS Number: 1403257-80-6

The compound's biological activity is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the bromine atom and the dihydropyridine moiety enhances its reactivity and binding affinity to enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of dihydropyridine can induce apoptosis in cancer cells. For instance, compounds targeting EZH2 enzymatic activity have demonstrated effectiveness in treating certain types of tumors .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, as many heterocyclic compounds exhibit such properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

- Neuroprotective Effects : Some pyridine derivatives are known for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

1. Anticancer Efficacy

A study evaluated the anticancer properties of a similar compound in xenograft models, where treatment led to a significant reduction in tumor size and improved survival rates. The mechanism involved the inhibition of histone methylation, which is crucial for cancer cell proliferation .

2. Antimicrobial Activity

Another investigation focused on the antimicrobial effects of related dihydropyridine compounds against various bacterial strains. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting a potential for development into new antibiotics.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of 2-oxo-pyridine have been shown to inhibit tumor growth by inducing apoptosis in cancer cells . The presence of the bromine atom in this compound may enhance its reactivity and selectivity towards cancerous cells.

Antimicrobial Properties

Research on related compounds has demonstrated antimicrobial activity against various pathogens. The incorporation of the tetrahydropyran moiety may contribute to increased membrane permeability, allowing for better interaction with microbial cells .

Neuroprotective Effects

Compounds containing dihydropyridine structures have been studied for their neuroprotective effects. They may modulate calcium channels, potentially providing therapeutic benefits in neurodegenerative diseases .

Synthetic Applications

Building Block for Drug Development

5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide can serve as a versatile intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable building block in drug discovery programs .

Functionalization Reactions

The bromine substituent allows for electrophilic substitution reactions, facilitating the introduction of various functional groups that can modify the compound's biological activity. This property is particularly useful in medicinal chemistry for optimizing lead compounds .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing this compound, and how can reaction yields be improved?

- Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Bayesian optimization or heuristic algorithms can efficiently narrow down ideal conditions while minimizing experimental runs . For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability for complex intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography (using SHELX software ) confirms stereochemistry and molecular packing.

- High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., , , 2D-COSY) validate structural integrity, with DMSO- as a solvent for resolving exchangeable protons .

- FTIR-ATR identifies functional groups like the 2-oxo-1,2-dihydropyridinyl moiety .

Q. How is the biological target (e.g., EZH2) identified for this compound?

- Methodological Answer : Target identification involves:

- Biochemical assays (e.g., histone methyltransferase inhibition) to measure IC against EZH2 .

- Binding studies (SPR or ITC) to assess affinity for the EZH2 catalytic site.

- Transcriptomic profiling of treated cancer cells to confirm downstream repression of EZH2-regulated genes .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selective toxicity in SMARCB1-deficient cancers?

- Methodological Answer :

- In vitro models : Use SMARCB1-deleted vs. wild-type malignant rhabdoid tumor (MRT) cells to compare apoptosis (via Annexin V/PI staining) and differentiation markers (e.g., β-galactosidase) .

- Chromatin immunoprecipitation (ChIP-seq) : Track reductions in H3K27me3 at oncogenic loci post-treatment .

- CRISPR-Cas9 rescue experiments to confirm dependency on EZH2.

Q. How can in vivo efficacy and pharmacokinetics be evaluated in preclinical models?

- Methodological Answer :

- Xenograft studies : Administer the compound orally or intravenously to mice bearing SMARCB1-mutant MRT tumors. Monitor tumor regression via caliper measurements and MRI .

- Pharmacodynamic markers : Quantify intratumoral H3K27me3 levels via ELISA or Western blot .

- Toxicokinetics : Assess liver enzyme profiles (ALT/AST) and hematological parameters to define the therapeutic index.

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

- Methodological Answer :

- Metabolic stability assays : Test hepatic microsome clearance to identify rapid metabolism.

- Solubility-enhanced formulations : Use co-solvents (e.g., PEG-400) or nanocarriers to improve bioavailability .

- Orthogonal validation : Compare results with structurally analogous EZH2 inhibitors (e.g., EPZ011989) to rule off-target effects .

Q. What strategies mitigate off-target effects during toxicity profiling?

- Methodological Answer :

- Proteome-wide profiling (e.g., kinome screens) to identify unintended kinase inhibition.

- In silico ADMET prediction : Tools like FAF-Drugs2 assess absorption, distribution, and toxicity risks .

- Dose-ranging studies in non-human primates to establish NOAEL (no-observed-adverse-effect level).

Q. Experimental Design & Data Analysis

Q. How can structure-activity relationship (SAR) studies guide further optimization?

- Methodological Answer :

- Fragment replacement : Modify the tetrahydro-2H-pyran-4-yl or ethylamino groups to enhance EZH2 binding.

- Co-crystallization with EZH2 to map critical interactions (e.g., hydrogen bonds with catalytic SET domain) .

- Free-energy perturbation (FEP) simulations to predict affinity changes for synthetic analogs.

Q. What experimental controls are essential in validating EZH2 inhibition assays?

- Methodological Answer :

- Positive controls : Use established EZH2 inhibitors (e.g., GSK126) to benchmark activity.

- Negative controls : Include SMARCB1-wild-type cell lines to confirm selectivity.

- Vehicle controls (DMSO) to rule out solvent artifacts in dose-response curves.

Q. How can low synthetic yields of intermediates be addressed?

- Methodological Answer :

- Catalyst screening : Test Pd-mediated cross-coupling for bromo-substituted intermediates.

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for unstable intermediates .

- Purification : Use preparative HPLC or silica gel chromatography with gradient elution for high-purity isolates .

Properties

IUPAC Name |

5-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BrN3O3/c1-5-27(18-6-8-30-9-7-18)21-12-17(24)11-19(16(21)4)22(28)25-13-20-14(2)10-15(3)26-23(20)29/h10-12,18H,5-9,13H2,1-4H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADJTYGNEWCCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501104715 | |

| Record name | 5-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403257-80-6 | |

| Record name | 5-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403257-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.